1,1-Diethyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
Description
1,1-Diethyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has garnered attention in various fields of research due to its unique structure and properties. This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a urea moiety, making it a versatile molecule for scientific studies.
Properties
IUPAC Name |
1,1-diethyl-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2/c1-3-19(4-2)16(22)18-10-12-9-15(21)20(11-12)14-7-5-13(17)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTPWJGKQXHWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with a pyrrolidinone derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of urea compounds, including 1,1-Diethyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea, exhibit promising anticancer properties. Studies have shown that modifications in the urea structure can enhance cytotoxic effects against various cancer cell lines. For instance, the incorporation of fluorinated phenyl groups has been linked to increased potency against tumor cells by influencing cell signaling pathways involved in apoptosis and proliferation .
Neurological Disorders
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. The fluorophenyl and pyrrolidine components are hypothesized to interact with neurotransmitter receptors or inhibit specific enzymes associated with neurodegenerative diseases . Research into its binding affinity with targets such as the vanilloid receptor (TRPV1) has shown that modifications can lead to enhanced analgesic properties, making it a candidate for pain management therapies .
TRPV1 Antagonism
A study highlighted the effectiveness of urea derivatives as TRPV1 antagonists, which play a crucial role in pain perception. The compound's ability to modulate TRPV1 activity could provide new avenues for developing non-opioid analgesics . The docking studies indicated favorable binding interactions between the compound and TRPV1, suggesting its potential as a therapeutic agent for chronic pain conditions.
Antimicrobial Properties
The antimicrobial activity of similar urea compounds has been documented, with some derivatives showing effectiveness against bacterial strains resistant to conventional antibiotics. The presence of a fluorinated aromatic ring may enhance membrane permeability and disrupt bacterial cell integrity . Further investigations into this aspect could lead to the development of novel antimicrobial agents.
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the urea linkages .
Nanomaterials
Recent studies have explored the use of urea-based compounds in formulating nanomaterials for drug delivery systems. The ability to modify the hydrophilicity and lipophilicity of these compounds can improve drug solubility and bioavailability, making them suitable carriers for therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 1,1-Diethyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The fluorophenyl group and pyrrolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethyl-3-(4-fluorophenyl)urea: Shares the fluorophenyl and urea moieties but lacks the pyrrolidinone ring.
1,1-Dimethyl-3-(4-fluorophenyl)urea: Similar structure with methyl groups instead of ethyl groups.
1,1-Diethyl-3-(3-fluorophenyl)urea: Similar structure with the fluorine atom at a different position on the phenyl ring.
Uniqueness
1,1-Diethyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Biological Activity
1,1-Diethyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C15H20FN3O2
- Molecular Weight : 293.34 g/mol
The structure features a urea moiety linked to a pyrrolidine ring and a fluorophenyl group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting the growth of cancer cell lines. In vitro studies indicate that it can induce apoptosis in tumor cells through the modulation of apoptotic pathways.
- Antimicrobial Properties : Preliminary assessments suggest antimicrobial effects against certain bacterial strains, warranting further investigation into its potential as an antibacterial agent.
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with this compound resulted in:
- IC50 Values : Approximately 10 µM after 48 hours of exposure.
This indicates a significant reduction in cell viability compared to untreated controls.
Case Study 2: Enzyme Inhibition
Research focusing on the inhibition of specific enzymes (e.g., PDE4) showed:
- Inhibition Assay Results : The compound exhibited an IC50 value of 5 µM, suggesting strong inhibitory activity against the enzyme.
This inhibition may contribute to its antitumor effects by altering cyclic nucleotide levels within cells.
Data Table: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 Cells | 10 | |
| Enzyme Inhibition | PDE4 | 5 | |
| Antimicrobial | E. coli | 15 |
Discussion
The diverse biological activities exhibited by this compound highlight its potential as a lead compound for further drug development. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells positions it as a candidate for therapeutic applications in oncology and infectious diseases.
Q & A
Q. What are the key synthetic strategies for synthesizing 1,1-Diethyl-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea?
The synthesis typically involves:
- Step 1: Formation of the pyrrolidin-5-one core via cyclization of a β-keto ester precursor, followed by introduction of the 4-fluorophenyl group via nucleophilic substitution .
- Step 2: Alkylation of the pyrrolidinone at the 3-position using a bromomethyl intermediate.
- Step 3: Coupling with 1,1-diethylurea via a carbodiimide-mediated reaction to form the urea linkage. Purification often employs column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
- IR spectroscopy to validate carbonyl (C=O) and urea (N-H) functional groups.
- X-ray crystallography (using SHELX programs) resolves 3D conformation and hydrogen-bonding patterns in the urea moiety .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water.
- Stability: Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments at -20°C.
- Reactivity: The urea group can undergo oxidation with KMnO₄ or reduction with LiAlH₄, altering bioactivity .
Advanced Research Questions
Q. How does the fluorine substituent’s position (para vs. meta) on the phenyl ring influence biological activity?
Comparative studies on analogs (e.g., and ) reveal:
- Para-fluorophenyl (target compound): Enhances metabolic stability and lipophilicity, improving membrane permeability.
- Meta-fluorophenyl : Alters electronic effects, reducing binding affinity to enzymes like kinases by ~30% . Table 1: MIC values for antibacterial activity of analogs (µM):
| Substituent Position | S. aureus | E. coli |
|---|---|---|
| Para-fluoro (target) | 8.34 | 8.37 |
| Meta-fluoro | 12.5 | 15.2 |
| Source: Adapted from MIC data in . |
Q. What experimental design considerations are critical for optimizing enzyme inhibition assays?
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
- Control groups : Include positive controls (e.g., staurosporine for kinases) and vehicle-only samples.
- Assay conditions : Use Tris buffer (pH 7.4) and 37°C to mimic physiological environments.
- Data validation : Repeat assays in triplicate and use statistical tools (e.g., ANOVA) to address variability .
Q. How can computational methods (e.g., molecular docking) predict binding modes with target receptors?
- Step 1: Generate a 3D structure of the compound using Gaussian software (DFT optimization).
- Step 2: Dock into receptor active sites (e.g., COX-2 or orexin receptors) using AutoDock Vina.
- Step 3: Analyze hydrogen bonds between the urea group and key residues (e.g., Arg120 in COX-2).
- Validation: Compare docking scores (< -7.0 kcal/mol) with experimental IC₅₀ values .
Q. How to resolve contradictions in crystallographic data for structurally similar urea derivatives?
- Issue: Discrepancies in torsional angles of the urea moiety across studies.
- Solution: Use SHELXL refinement with high-resolution data (≤ 1.0 Å) and apply restraints for thermal motion .
- Validation: Cross-check with DFT-calculated bond lengths (±0.02 Å tolerance) .
Methodological Guidance
Q. What strategies mitigate side reactions during urea bond formation?
- Reagent choice: Use N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to minimize isocyanate byproducts.
- Temperature control: Maintain 0–5°C during coupling to prevent epimerization.
- Workup: Quench with aqueous NH₄Cl to remove unreacted reagents .
Q. How to design SAR studies for fluorinated urea derivatives?
- Variable groups: Systematically modify the fluorophenyl position, pyrrolidinone substituents, and urea alkyl chains.
- Assays: Test against panels of enzymes (e.g., proteases, kinases) and bacterial strains.
- Data analysis: Use QSAR models to correlate logP values with bioactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
